molecular formula C13H9ClN4O2 B2913498 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478249-07-9

7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2913498
CAS RN: 478249-07-9
M. Wt: 288.69
InChI Key: YPPJYLAKEAKYPC-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many natural and synthetic biologically active substances .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One common approach is the nucleophilic aromatic substitution (SNAr) reaction, especially starting from the readily available halopyrimidines .


Molecular Structure Analysis

Pyrimidines are known to have a highly electron-deficient character, which makes them excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring .

Scientific Research Applications

These applications highlight the versatility and potential of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation. 🌟

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure. General safety measures for handling pyrimidines include avoiding dust formation and not releasing them into the environment .

Future Directions

There is ongoing research into the synthesis and biological activity of pyrimidine derivatives, with a focus on developing new effective anticancer drugs . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c1-8-6-13-15-5-4-11(17(13)16-8)9-2-3-10(14)12(7-9)18(19)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPJYLAKEAKYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319750
Record name 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

CAS RN

478249-07-9
Record name 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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